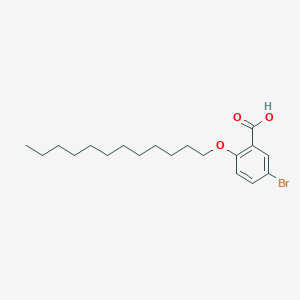
3-Phenyl-1-cycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-cycloheptene is an organic compound with the molecular formula C13H16 It is a cycloalkene with a phenyl group attached to the first carbon of the cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cycloheptene typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with cycloheptanone, followed by dehydration to form the desired cycloheptene ring . The reaction conditions often include the use of a Grignard reagent and an acidic catalyst to facilitate the cyclization and dehydration steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-cycloheptene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Cycloheptanone, phenylcycloheptanol
Reduction: 3-Phenylcycloheptane
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-Phenyl-1-cycloheptene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1-cycloheptene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products . In reduction reactions, the addition of hydrogen atoms to the cycloheptene ring leads to the formation of cycloheptane derivatives . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
- 1-Phenylcycloheptene
- 3-(2-Methoxyphenyl)-1-cyclohexene
- 3-Methoxy-1-cyclopentene
Comparison: 3-Phenyl-1-cycloheptene is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered or five-membered ring analogs For instance, 1-Phenylcycloheptene has a similar structure but may exhibit different reactivity due to the position of the phenyl group .
Properties
CAS No. |
19217-54-0 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-phenylcycloheptene |
InChI |
InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3-4,6-8,10-12H,1-2,5,9H2 |
InChI Key |
ZFBUBYLVRDQACY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
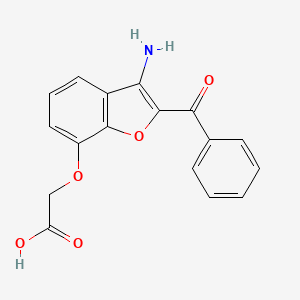
![Thiazolidinone]](/img/structure/B11942299.png)
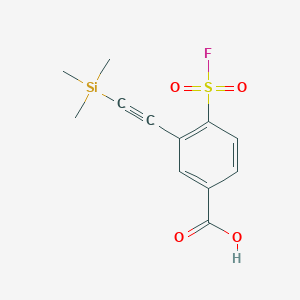

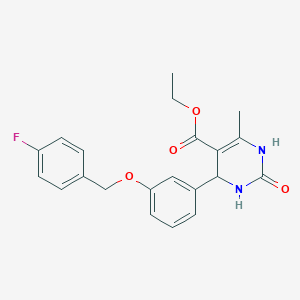

![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
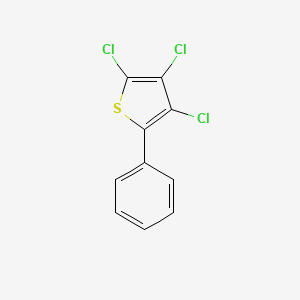
![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


